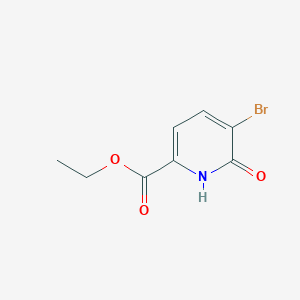

Ethyl 5-bromo-6-hydroxypicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-bromo-6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-2-13-8(12)6-4-3-5(9)7(11)10-6/h3-4H,2H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTOUGSSHYFZLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C(=O)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q. What are the optimal synthetic routes for Ethyl 5-bromo-6-hydroxypicolinate, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthesis optimization involves iterative testing of variables such as temperature, solvent polarity, catalyst type (e.g., palladium for cross-coupling), and reaction time. For example:

- Temperature : Conduct parallel reactions at 25°C, 50°C, and 80°C to assess yield via HPLC .

- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) against non-polar solvents (toluene) to evaluate solubility and reaction efficiency .

- Catalyst Comparison : Test Pd(OAc)₂ vs. Pd(PPh₃)₄ in Suzuki-Miyaura coupling reactions, monitoring bromine substitution efficiency via NMR .

Data Analysis : Use ANOVA to identify statistically significant variables impacting yield and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Employ a multi-spectroscopic approach:

- NMR : Confirm bromine and hydroxyl group positions via ¹H/¹³C NMR chemical shifts (e.g., δ ~10 ppm for hydroxyl protons) .

- Mass Spectrometry : Verify molecular ion peaks (m/z ≈ 245 for [M+H]⁺) and isotopic patterns consistent with bromine .

- XRD : Resolve crystallographic data to confirm spatial arrangement of functional groups .

Q. What solvent systems are most effective for purifying this compound, and how can purity thresholds be quantified?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:1) to separate by polarity. Monitor fractions via TLC (Rf ~0.3–0.5) .

- Recrystallization : Test ethanol-water vs. dichloromethane-hexane systems; measure melting point (expected ~120–125°C) and HPLC purity (>95%) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Design comparative studies using Pd-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig):

- Substrate Scope : React with aryl boronic acids (electron-rich vs. electron-deficient) to assess coupling efficiency via GC-MS .

- Kinetic Studies : Use in-situ IR to track reaction progress and calculate activation parameters (ΔG‡) .

- DFT Calculations : Model electron density maps to predict regioselectivity of bromine substitution .

Q. What are the potential degradation pathways of this compound under varying storage conditions, and how can stability be enhanced?

Methodological Answer:

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; analyze degradation products via LC-MS .

- Light Sensitivity : Use UV-Vis spectroscopy to monitor photolytic decomposition under UVA/UVB light .

- Stabilizers : Co-crystallize with cyclodextrins or add antioxidants (BHT) to suppress oxidation; quantify efficacy via Arrhenius plots .

Q. How can contradictory data on the compound’s solubility profile be resolved?

Methodological Answer:

- Controlled Replication : Repeat solubility tests (e.g., shake-flask method) in triplicate using USP-grade solvents.

- Advanced Analytics : Use dynamic light scattering (DLS) to detect micelle formation in aqueous buffers, which may skew apparent solubility .

- Meta-Analysis : Compare literature data with standardized protocols (e.g., OECD 105 guidelines) to identify methodological inconsistencies .

Q. What mechanistic insights explain the role of this compound in multi-step syntheses of heterocyclic compounds?

Methodological Answer:

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon flow in ring-forming reactions via NMR .

- In-Situ Monitoring : Use Raman spectroscopy to detect intermediate species during cyclization steps .

- Computational Modeling : Apply DFT to simulate transition states and identify rate-determining steps in annulation reactions .

Methodological and Ethical Considerations

Q. How should researchers design experiments to minimize batch-to-batch variability in synthesizing this compound?

Methodological Answer:

Q. What ethical and safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Hazard Mitigation : Use fume hoods for reactions releasing HBr gas; monitor airborne concentrations with Draeger tubes .

- Waste Disposal : Neutralize brominated byproducts with NaHCO₃ before disposal, adhering to EPA guidelines .

- Data Integrity : Maintain electronic lab notebooks (ELNs) with timestamps to ensure traceability and prevent data manipulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.